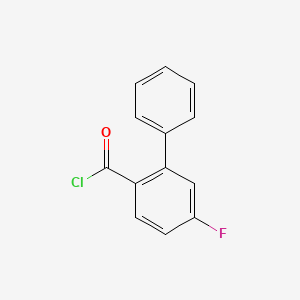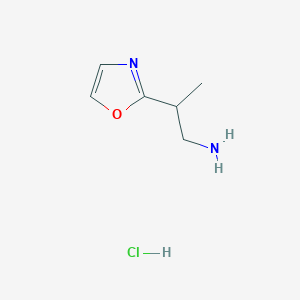
1-Aminocyclopropanepropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminocyclopropanepropanamide is a chemical compound with significant applications in various scientific fields. It is known for its unique structure and reactivity, making it a valuable substance in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Aminocyclopropanepropanamide can be synthesized through several methods, including the cyclization of amino acids and the reaction of cyclopropane derivatives with amine groups. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions, often using continuous flow reactors to maintain consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required standards.
Analyse Chemischer Reaktionen
1-Aminocyclopropanepropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, often involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms, typically using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with other atoms or groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmospheres.
Substitution: Nucleophiles such as ammonia or amines, and electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Various carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Alkylated derivatives and amides.
Wissenschaftliche Forschungsanwendungen
1-Aminocyclopropanepropanamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, contributing to the development of new compounds and materials.
Biology: The compound plays a role in studying biological processes, particularly in enzyme inhibition and activation.
Medicine: It has potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in manufacturing and technology.
Wirkmechanismus
The mechanism by which 1-Aminocyclopropanepropanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing their activity and leading to various biological responses. The exact mechanism can vary depending on the context and application.
Vergleich Mit ähnlichen Verbindungen
1-Aminocyclopropanepropanamide is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include:
1-Aminocyclopropane-1-carboxylic acid: A closely related compound with applications in plant growth regulation.
Cyclopropanecarboxylic acid derivatives: Other derivatives of cyclopropane that exhibit different reactivity and applications.
These compounds share similarities in their cyclopropane ring structure but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C6H12N2O |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
3-(1-aminocyclopropyl)propanamide |
InChI |
InChI=1S/C6H12N2O/c7-5(9)1-2-6(8)3-4-6/h1-4,8H2,(H2,7,9) |
InChI-Schlüssel |
MKFATQPSNYIJIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CCC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15365359.png)
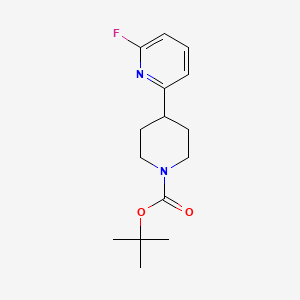

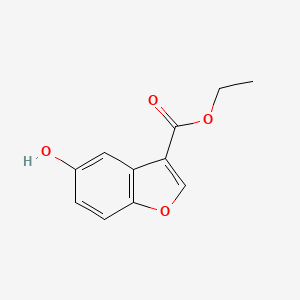
![[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]hydroxyacetonitrile](/img/structure/B15365400.png)
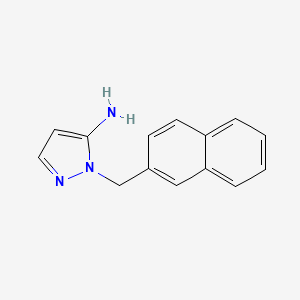
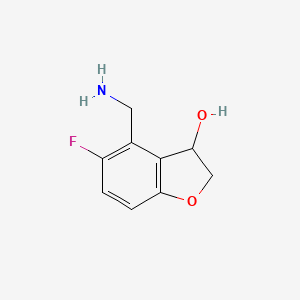
![N-[2-Methyl-1-[(4-oxo-1-piperidinyl)carbonyl]propyl]benzamide](/img/structure/B15365411.png)
![(E)-5-((4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione](/img/structure/B15365414.png)
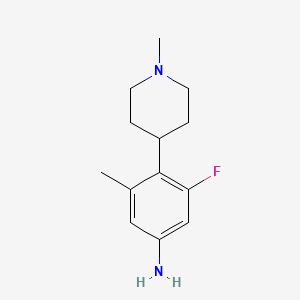
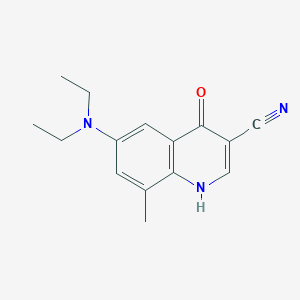
![n-[2-(4-Fluorophenyl)benzothiazol-6-yl]acetamidine](/img/structure/B15365430.png)
